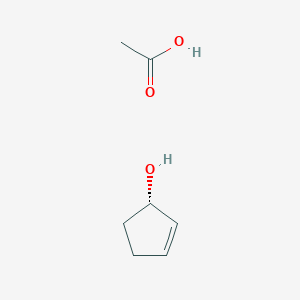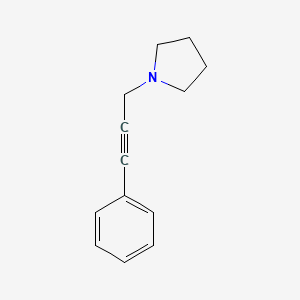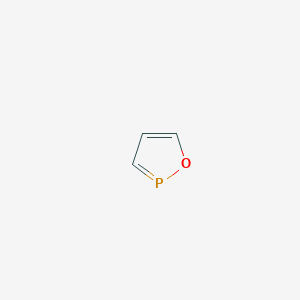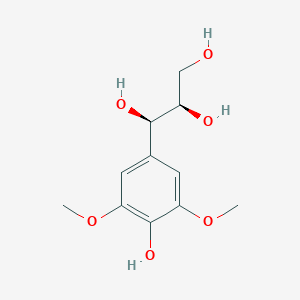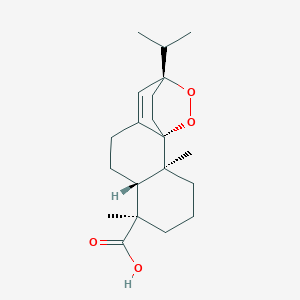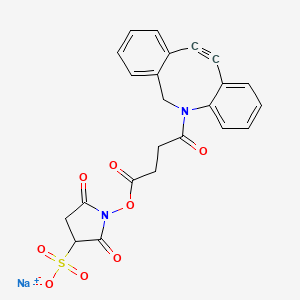
Sulf-DBCO-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulf-DBCO-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with the dibenzocyclooctyne (DBCO) moiety. It reacts with primary amines at neutral or slightly basic pH to form covalent bonds, making it a valuable tool in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Sulf-DBCO-NHS ester involves the reaction of dibenzocyclooctyne with N-hydroxysuccinimide (NHS) ester. The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it must be handled under an inert atmosphere and prepared immediately before use. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under conditions that prevent hydrolysis and degradation .
化学反応の分析
Types of Reactions
Sulf-DBCO-NHS ester primarily undergoes acylation reactions with primary amines. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, azides, DMSO, DMF, phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate buffer, borate buffer.
Conditions: Neutral to slightly basic pH (6-9), room temperature to 37°C, reaction times typically less than 4 hours.
Major Products
The major products formed from these reactions are stable amide bonds with primary amines and triazole linkages with azides .
科学的研究の応用
Sulf-DBCO-NHS ester is widely used in scientific research for:
Protein Labeling: Efficiently labels antibodies and proteins for various biochemical assays.
Cell Imaging: Used in cell imaging techniques to label biomolecules with fluorescent tags.
Material Modification: Modifies surfaces and materials for enhanced biocompatibility and functionality.
Drug Delivery: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
作用機序
Sulf-DBCO-NHS ester exerts its effects through the formation of covalent bonds with primary amines via the NHS ester moiety. The DBCO group then undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This mechanism allows for efficient and specific labeling of biomolecules .
類似化合物との比較
Similar Compounds
DBCO-NHS ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility.
DBCO-Sulfo-NHS ester sodium: A sodium salt form that is also water-soluble and used in similar applications.
Uniqueness
Sulf-DBCO-NHS ester is unique due to its high water solubility, which makes it suitable for applications that cannot tolerate organic co-solvents. Its ability to form stable covalent bonds with primary amines and participate in SPAAC reactions with azides makes it a versatile tool in biochemical research .
特性
分子式 |
C23H17N2NaO8S |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
sodium;1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C23H18N2O8S.Na/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24;/h1-8,19H,11-14H2,(H,30,31,32);/q;+1/p-1 |
InChIキー |
GCMRUCPWYJNCAQ-UHFFFAOYSA-M |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
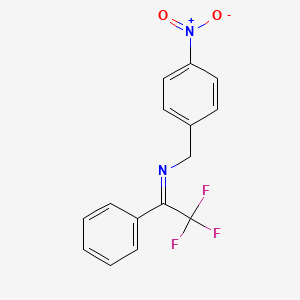
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
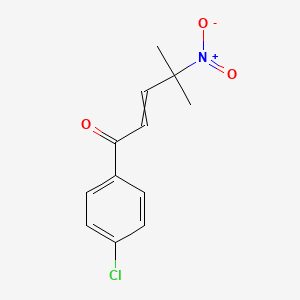
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)

